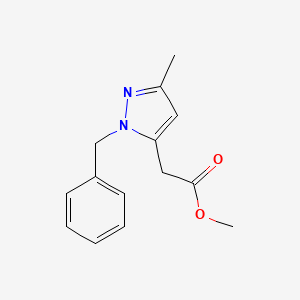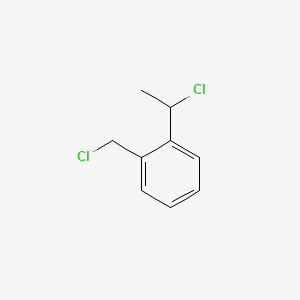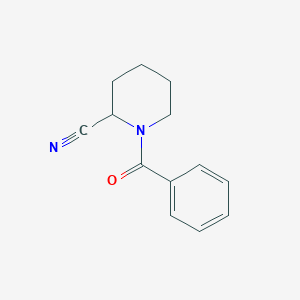![molecular formula C12H16O2SSi B8310770 [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane](/img/structure/B8310770.png)
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane
Descripción general
Descripción
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl group and a trimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-methanesulfonylphenylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as fluoride ions can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Sulfone derivatives.
Coupling: Biaryl or diarylacetylene compounds.
Aplicaciones Científicas De Investigación
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily removed under mild conditions, making the phenylethynyl group available for further reactions. The methanesulfonyl group can participate in various redox reactions, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Similar in terms of the methanesulfonyl group but lacks the phenylethynyl and trimethylsilane groups.
Methanesulfonic anhydride: Another compound with the methanesulfonyl group, used in different types of reactions.
Uniqueness
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is unique due to the combination of the phenylethynyl group and the trimethylsilane group, which provides distinct reactivity patterns and applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H16O2SSi |
|---|---|
Peso molecular |
252.41 g/mol |
Nombre IUPAC |
trimethyl-[2-(3-methylsulfonylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 |
Clave InChI |
MGDDFAHTGRYMDS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=CC=C1)S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Isocyanatomethyl)phenyl]piperidine](/img/structure/B8310738.png)


![2-[2-(1-Methylpyrrolidin-2-yl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one](/img/structure/B8310756.png)



